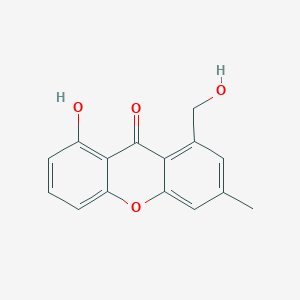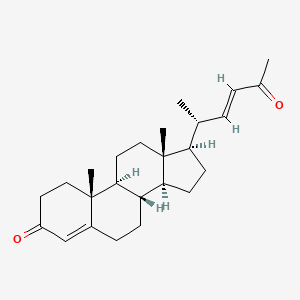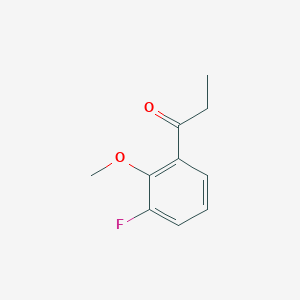
1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of a piperidine ring substituted with a 2-chloro-4-nitrobenzoyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzoyl chloride to introduce the nitro group. This is followed by the acylation of piperidine with the resulting 2-chloro-4-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Piperidines: From nucleophilic substitution reactions.
Esters: From esterification reactions.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The piperidine ring provides structural stability and enhances binding affinity to the target molecules. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid: Similar structure but lacks the chloro substituent.
2-Chloro-4-nitrobenzoic acid: Lacks the piperidine ring but shares the chloro and nitro substituents.
Piperidine-4-carboxylic acid: Lacks the benzoyl group but shares the piperidine and carboxylic acid functionalities.
Uniqueness: 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid is unique due to the combination of the chloro and nitro substituents on the benzoyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific applications .
Propiedades
Fórmula molecular |
C13H13ClN2O5 |
|---|---|
Peso molecular |
312.70 g/mol |
Nombre IUPAC |
1-(2-chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O5/c14-11-7-9(16(20)21)1-2-10(11)12(17)15-5-3-8(4-6-15)13(18)19/h1-2,7-8H,3-6H2,(H,18,19) |
Clave InChI |
KLCJKDGGJOAUAL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


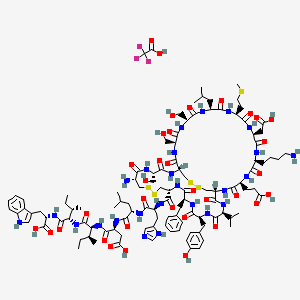
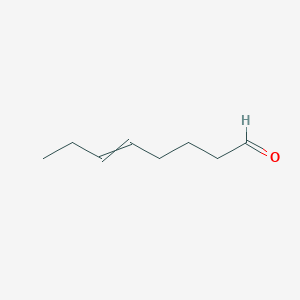
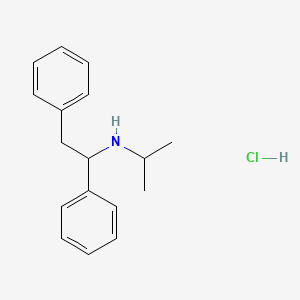

![N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14089212.png)
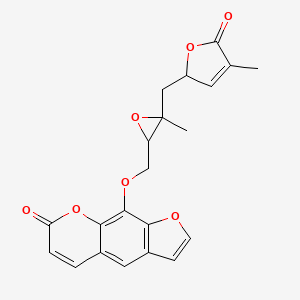
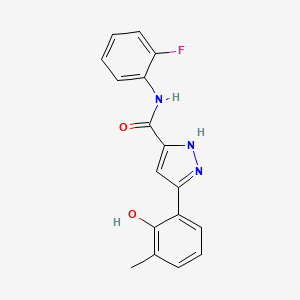
![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14089220.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B14089223.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089226.png)
![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089230.png)
